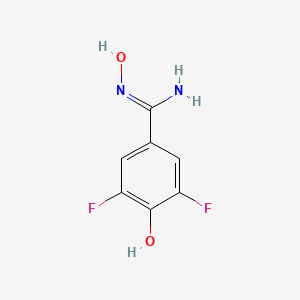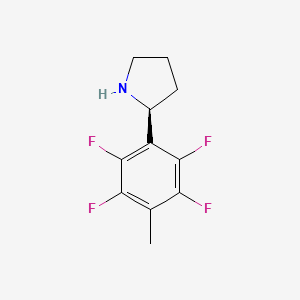
2-Bromo-5-(difluoromethoxy)-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(difluoromethoxy)-3-nitropyridine: is a heterocyclic organic compound that features a pyridine ring substituted with bromine, difluoromethoxy, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(difluoromethoxy)-3-nitropyridine typically involves the bromination of 5-(difluoromethoxy)-3-nitropyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-(difluoromethoxy)-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of various oxidized products
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide or tetrahydrofuran.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like iron powder in acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in suitable solvents
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the bromine atom.
Reduction: 2-Amino-5-(difluoromethoxy)-3-nitropyridine.
Oxidation: Oxidized derivatives of the difluoromethoxy group
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Bromo-5-(difluoromethoxy)-3-nitropyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used to study the effects of various substituents on the biological activity of pyridine derivatives. It is also used in the development of new bioactive molecules with potential therapeutic applications .
Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design and synthesis of new drugs targeting specific biological pathways. Its unique structure allows for the exploration of new pharmacophores and drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for various chemical processes .
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(difluoromethoxy)-3-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine and nitro groups can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions, which influence the compound’s biological activity. The difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability, facilitating its entry into cells and interaction with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 2-Bromo-5-(methylthio)pyridine
- 2-Bromo-5-(methanesulfonyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
Comparison: 2-Bromo-5-(difluoromethoxy)-3-nitropyridine is unique due to the presence of both difluoromethoxy and nitro groups on the pyridine ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, the trifluoromethoxy analog may exhibit different reactivity and biological activity due to the presence of an additional fluorine atom .
Eigenschaften
Molekularformel |
C6H3BrF2N2O3 |
|---|---|
Molekulargewicht |
269.00 g/mol |
IUPAC-Name |
2-bromo-5-(difluoromethoxy)-3-nitropyridine |
InChI |
InChI=1S/C6H3BrF2N2O3/c7-5-4(11(12)13)1-3(2-10-5)14-6(8)9/h1-2,6H |
InChI-Schlüssel |
BXZBQPKTIUJJQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Br)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)
![tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12959352.png)








![Ethyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12959391.png)



